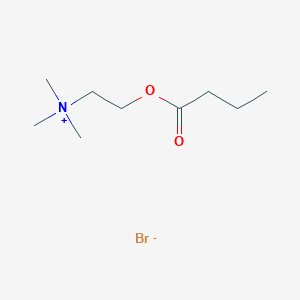
2,4'-Dichloro-2'-o-chlorobenzoylacetanilide
Übersicht
Beschreibung
2,4’-Dichloro-2’-o-chlorobenzoylacetanilide is a chemical compound with the molecular formula C15H10Cl3NO2 and a molecular weight of 342.6 g/mol .
Molecular Structure Analysis
The molecular structure of 2,4’-Dichloro-2’-o-chlorobenzoylacetanilide consists of 15 carbon atoms, 10 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Neurology Research
This compound is used in neurology research, particularly in the study of neurotransmission . It is associated with research areas such as Alzheimer’s, Depression, Epilepsy, Memory, Learning and Cognition, Addiction, Parkinson’s, Schizophrenia, Sleep, Stress and Anxiety, and Stroke .
Pain and Inflammation
2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is used in the study of pain and inflammation . It is part of the product categories of GABA receptors and TRC .
Anti-Hepatitis Agents
This compound is also categorized under Anti-Hepatitis agents, indicating its potential use in the treatment or study of hepatitis .
Crystallography
In the field of crystallography, this compound has been studied for its structural properties . The dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .
Analytical Standards
2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is used as a reference standard in analytical chemistry .
Genotoxic Impurities Quantification
Although the specific details are not available, there is a reference to the use of this compound in the quantification of genotoxic impurities .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide are GABA receptors . These receptors play a crucial role in the nervous system, regulating the transmission of signals in the brain. They are involved in various neurological conditions such as Alzheimer’s, depression, epilepsy, and Parkinson’s .
Mode of Action
This interaction could lead to changes in neurotransmission, affecting the communication between nerve cells .
Biochemical Pathways
The compound is involved in the neurotransmission pathway , specifically impacting the function of GABA receptors . This can have downstream effects on various neurological processes, including memory, learning, cognition, and the body’s response to stress and anxiety .
Pharmacokinetics
Itssolubility in chloroform and methanol (when heated and sonicated) suggests that it may have good bioavailability . The compound has a melting point of 159-161 °C and a boiling point of 565.0±50.0 °C .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GABA receptors. By modulating these receptors, the compound could potentially influence various neurological processes, potentially offering therapeutic benefits for conditions such as Alzheimer’s, depression, epilepsy, and Parkinson’s .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability may be affected by temperature, as suggested by its specific melting and boiling points . Additionally, the compound’s solubility in different solvents indicates that its bioavailability and efficacy could be influenced by the biological environment .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRYYAFVLDIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162606 | |
| Record name | 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14405-03-9 | |
| Record name | 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14405-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014405039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dichloro-2'-o-chlorobenzoylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dichloro-2'-o-chlorobenzoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DICHLORO-2'-O-CHLOROBENZOYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP9B4HL879 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the key structural features of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide as revealed by its crystal structure?
A1: X-ray crystallography of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide reveals an intramolecular hydrogen bond between the N—H group and the carbonyl oxygen atom []. This interaction leads to the formation of a six-membered ring and restricts the acetamido group, the central benzene ring, and the bridging carbonyl group (C—C(=O)—C) to an almost coplanar conformation []. The molecule also exhibits a dihedral angle of 67.43° between its two benzene rings [].
Q2: How does the intramolecular hydrogen bonding in 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide influence its crystal packing?
A2: The strong intramolecular N—H⋯O hydrogen bond in 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide limits its ability to form strong intermolecular hydrogen bonds []. Consequently, the crystal packing is primarily governed by weaker interactions like C—H⋯O and C—H⋯Cl interactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)












